Product packaging for Ecdysone 25-O-glucopyranoside(Cat. No.:)

Ecdysone 25-O-glucopyranoside

Cat. No.: B1251917
M. Wt: 626.8 g/mol
InChI Key: YJBCWBWOULRKGL-OKFUDBSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecdysone 25-O-glucopyranoside is a specific glucosylated conjugate of the fundamental steroid hormone ecdysone. It was identified as a major metabolite of ecdysone in the nematode Parascaris equorum . This conjugation, where a glucose molecule is attached at the C-25 position, represents a significant pathway in the metabolism of ecdysteroids . The formation of such polar conjugates can alter the hormone's activity, solubility, and compartmentalization, making this compound highly relevant for studies on ecdysteroid inactivation, storage, or transport mechanisms . As a member of the ecdysteroid class, its precursor, ecdysone, is a prohormone crucial for development and molting in insects and other arthropods . Ecdysteroids are polyhydroxylated ketosteroids that are structurally distinct from mammalian steroid hormones, characterized by a cis-(5β-H) junction of rings A and B, a 7-en-6-one chromophore, and a trans-(14α-OH) junction of rings C and D . While the specific research applications for this compound are still being explored, it serves as a critical tool for scientists investigating the intricate metabolism and regulatory roles of steroid hormones in invertebrates . Its study contributes to broader fields including comparative endocrinology, developmental biology, and the discovery of novel bioactive compounds from natural sources . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H54O11 B1251917 Ecdysone 25-O-glucopyranoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H54O11

Molecular Weight

626.8 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methyl-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C33H54O11/c1-16(21(35)8-9-30(2,3)44-29-28(41)27(40)26(39)25(15-34)43-29)17-7-11-33(42)19-12-22(36)20-13-23(37)24(38)14-31(20,4)18(19)6-10-32(17,33)5/h12,16-18,20-21,23-29,34-35,37-42H,6-11,13-15H2,1-5H3/t16-,17+,18-,20-,21+,23+,24-,25+,26+,27-,28+,29?,31+,32+,33+/m0/s1

InChI Key

YJBCWBWOULRKGL-OKFUDBSCSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)OC5C(C(C(C(O5)CO)O)O)O)O

Synonyms

ecdysone 25-O-glucopyranoside

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Phylogenetics of Natural Occurrence

The presence of ecdysone (B1671078) 25-O-glucopyranoside and other ecdysteroid glycosides spans a wide range of taxa, highlighting its evolutionary significance. oup.com These compounds are not restricted to a single kingdom, appearing in both the plant and animal kingdoms, as well as in microorganisms. ebi.ac.ukoup.comnih.gov

Detection in Arthropod Systems

In arthropods, ecdysteroids are the primary hormones controlling molting and metamorphosis. wikipedia.orgmdpi.com Ecdysone is synthesized and released into the hemolymph, where it is converted to the more active form, 20-hydroxyecdysone (B1671079). oup.com The inactivation of ecdysteroids is a critical process for the proper timing of developmental events. uni-ulm.de This inactivation often involves the formation of polar conjugates, such as phosphates, sulfates, and glucosides. eje.cz

The formation of ecdysone glucosides has been observed in insects, although the specific isomer, ecdysone 25-O-glucopyranoside, is not as commonly reported as other conjugates. oup.comeje.cz For instance, in Sarcophaga prepupae, both ecdysone sulfate (B86663) and glucoside conjugates were formed in vivo. oup.com The formation of these conjugates is considered a mechanism of inactivation. eje.cz

Identification in Nematodes (e.g., Parascaris equorum) and Other Invertebrates

Ecdysone 25-O-β-D-glucopyranoside has been definitively identified as a major metabolite of ecdysone in the parasitic nematode Parascaris equorum. nih.govportlandpress.com When [3H]ecdysone was injected into adult P. equorum maintained in vitro, this compound was the most abundant single metabolite produced. nih.gov This metabolite was also secreted into the culture medium in significant amounts. nih.govnih.gov The structure of this compound was confirmed using nuclear magnetic resonance (NMR) spectroscopy and fast atom bombardment mass spectrometry. nih.gov

Similarly, the nematode Ascaris suum also metabolizes ecdysone to produce ecdysone 25-glucoside, among other polar and apolar metabolites. nih.gov In both P. equorum and A. suum, apolar metabolites, which may be related to ecdysone 25-glucoside, were the primary radiolabeled compounds found in the eggs. nih.gov The physiological significance of the formation of this glucoside in nematodes is not yet fully understood. nih.gov Research has also detected ecdysteroid-like material in the nematode Nippostrongylus brasiliensis, with concentrations fluctuating based on the sex and age of the parasite, suggesting a physiological role. cambridge.org

Isolation from Fungi and Other Microorganisms

Ecdysteroids have also been identified in fungi, where they are referred to as mycoecdysteroids. mdpi.comresearchgate.netencyclopedia.pub The presence of these compounds in fungi and other microorganisms suggests a broad phylogenetic distribution. ebi.ac.uknih.gov While the specific isolation of this compound from fungi is not extensively documented in the provided search results, the general occurrence of ecdysteroids in this kingdom is established. mdpi.comencyclopedia.pub Furthermore, a baculovirus has been shown to produce an ecdysteroid UDP-glucosyltransferase, an enzyme capable of forming ecdysteroid glucosides, which disrupts the hormonal processes in the insects they infect. oup.com

Tissue-Specific Localization and Concentration Gradients

The distribution of ecdysteroids within an organism is often not uniform, with specific tissues showing higher concentrations. In the nematode Parascaris equorum, after administration of ecdysone, the resulting ecdysone 25-O-β-D-glucopyranoside was found to be secreted into the culture medium, indicating its release from the organism's tissues. nih.gov In both P. equorum and Ascaris suum, apolar metabolites, which are metabolically related to ecdysone 25-glucoside, were predominantly found in the eggs. nih.gov

In plants, ecdysteroid concentrations can vary significantly between different parts of the plant. biophytis.combiophytis.com Studies on Silene linicola and S. frivaldszkyana have shown a gradient of 20-hydroxyecdysone concentrations in all developing organs. nih.gov Removal of the apical part of these plants led to a redistribution of 20-hydroxyecdysone, with an accumulation in the growing lateral shoots, suggesting a dynamic localization and transport within the plant. nih.gov

Developmental Stage-Dependent Expression Profiles

The levels of ecdysteroids are known to fluctuate significantly during the developmental stages of insects, with peaks in concentration triggering molting and metamorphosis. wikipedia.orgmdpi.com Inactivation pathways, including the formation of glucosides, are crucial for regulating these hormonal titers. uni-ulm.de

In the nematode Nippostrongylus brasiliensis, the concentration of ecdysteroid-like compounds was found to vary with the age of the adult parasite. cambridge.org Notably, a peak in ecdysteroid levels was observed in female worms at 128 hours post-infection, coinciding with the time of egg-laying, suggesting a role in reproduction. cambridge.org In the nematode Ascaris suum, apolar ecdysteroid conjugates, which are related to ecdysone 25-glucoside, were the major radiolabeled compounds detected in the eggs, indicating a potential role in embryonic development. nih.gov

In plants, ecdysteroid levels can also change depending on the developmental stage. biophytis.combiophytis.com For example, in spinach, different concentrations of various phytoecdysteroids are found at different phases of the plant's life cycle. mdpi.com

Biosynthesis and Metabolic Pathways

Precursor Sterol Metabolism and Early Ecdysteroid Synthesis

The journey to Ecdysone (B1671078) 25-O-glucopyranoside begins with the fundamental building blocks of all ecdysteroids: sterols. Insects, unlike vertebrates, are incapable of synthesizing sterols de novo and must therefore obtain them from their diet. nih.govtandfonline.comtandfonline.com Carnivorous insects typically acquire cholesterol (a C27 sterol), while herbivorous species consume C28 and C29 phytosterols, which they may dealkylate to cholesterol or utilize directly to produce other ecdysteroids like makisterone (B1173491) A. biologists.com

The initial steps of ecdysteroid biosynthesis involve the conversion of dietary sterols into early intermediates. A critical first step is the conversion of cholesterol to 7-dehydrocholesterol (B119134) (7dC). biologists.com This reaction is catalyzed by a Rieske-domain oxygenase known as Neverland. biologists.combiorxiv.org The subsequent conversion of 7dC to 5β-ketodiol, a process referred to as the "Black Box," involves several enzymes, including the short-chain dehydrogenase/reductase, Shroud. biorxiv.org

From 5β-ketodiol, a series of hydroxylation reactions, catalyzed by cytochrome P450 enzymes (CYPs), leads to the formation of ecdysone. nih.govtandfonline.comtandfonline.com These enzymes, collectively known as the "Halloween genes," include Phantom (CYP306A1), Disembodied (CYP302A1), and Shadow (CYP315A1), which are responsible for hydroxylations at the C-25, C-22, and C-2 positions, respectively. nih.gov The final step in the formation of the most active molting hormone, 20-hydroxyecdysone (B1671079), is the C-20 hydroxylation of ecdysone, a reaction mediated by the enzyme Shade (CYP314A1). nih.govresearchgate.net

It is important to note that the sequence of these hydroxylation events can vary. While a common pathway involves hydroxylation at C-25, followed by C-22, and then C-2, alternative sequences have been observed, highlighting the complexity and potential for multiple routes in ecdysone biosynthesis. bioone.orgoup.com

Table 1: Key Enzymes in Early Ecdysteroid Biosynthesis
Enzyme NameGene Name (Drosophila)Function
NeverlandnvdConverts cholesterol to 7-dehydrocholesterol. biologists.combiorxiv.org
ShroudsroInvolved in the "Black Box" conversion of 7-dehydrocholesterol. biorxiv.org
Phantomphm (CYP306A1)C-25 hydroxylase. nih.gov
Disembodieddib (CYP302A1)C-22 hydroxylase. nih.govunc.edu
Shadowsad (CYP315A1)C-2 hydroxylase. nih.gov
Shadeshd (CYP314A1)C-20 hydroxylase (converts ecdysone to 20-hydroxyecdysone). nih.govresearchgate.net

Glycosylation Mechanisms and Enzymology of Ecdysone 25-O-glucopyranoside Formation

The formation of this compound is a crucial metabolic step that involves the attachment of a glucose molecule to the ecdysone backbone. This process, known as glycosylation, is catalyzed by specific enzymes and exhibits a high degree of specificity.

Role of Specific Glucosyltransferases

The enzymatic conjugation of glucose to ecdysteroids is carried out by a class of enzymes called UDP-glucosyltransferases (UGTs). These enzymes utilize UDP-glucose as the sugar donor to form a glycosidic bond with the ecdysteroid. nih.govmicrobiologyresearch.org Baculoviruses, which are insect pathogens, are known to produce an ecdysteroid UDP-glucosyltransferase (EGT) that inactivates the host's molting hormones by glycosylation. nih.govmicrobiologyresearch.orgnih.gov This viral EGT can use both UDP-glucose and UDP-galactose as sugar donors. nih.govmicrobiologyresearch.org While the viral EGT is well-characterized, the specific endogenous insect UGTs responsible for the formation of this compound are less understood but are presumed to function through a similar mechanism.

Regiospecificity of Glycosidic Bond Formation at the 25-O Position

The formation of this compound demonstrates a high degree of regiospecificity, meaning the glucose molecule is specifically attached to the hydroxyl group at the C-25 position of the ecdysone side chain. While glycosylation can occur at other positions on the ecdysteroid nucleus, the 25-O-glucoside is a specifically identified metabolite. nih.govoup.com The precise enzymatic mechanisms that dictate this positional specificity in insects are an area of ongoing research. The structure of the enzyme's active site is believed to play a critical role in orienting the ecdysone substrate in such a way that only the C-25 hydroxyl group is accessible for glycosidic bond formation.

Interconversion with Other Ecdysteroid Conjugates and Aglycones

This compound is not a terminal metabolite and can be subject to further metabolic conversions, including the removal of the glucose moiety or the addition of other conjugate groups.

De-glycosylation Processes and Enzymes

The glycosidic bond in this compound can be cleaved by enzymes known as glucosidases, which release the free ecdysone (the aglycone) and a glucose molecule. This process of de-glycosylation effectively reactivates the hormone. The presence of both glycosyltransferases and glucosidases allows for a dynamic regulation of active ecdysteroid levels within the insect. Crude enzyme preparations from Helix pomatia are often used in laboratory settings to hydrolyze various ecdysteroid conjugates, including glucosides, to release the free ecdysteroid for analysis. nih.govijbs.com

Further Conjugation (e.g., Sulfation, Acylation, Phosphorylation)

Once formed, ecdysone and its metabolites can undergo further conjugation with a variety of molecules, leading to a diverse array of ecdysteroid conjugates. These modifications serve to inactivate the hormone, facilitate its excretion, or create storage forms.

Sulfation: The addition of a sulfate (B86663) group is another common conjugation pathway for ecdysteroids. eje.czeje.cz This reaction is catalyzed by sulfotransferases. Sulfation can occur at various hydroxyl groups on the ecdysteroid nucleus, including the C-2, C-3, and C-22 positions. eje.czeje.cz

Acylation: Ecdysteroids can also be acylated, typically with fatty acids, to form apolar conjugates. nih.govfrontiersin.org This process is mediated by acyltransferases, which often target the C-22 hydroxyl group. nih.govfrontiersin.org These acylated forms are thought to be important for storage and transport.

Phosphorylation: Phosphorylation, the addition of a phosphate (B84403) group, is another significant inactivation and storage mechanism for ecdysteroids. nih.govoup.comoup.com This reaction is catalyzed by ecdysteroid kinases. oup.comoup.comebi.ac.uk Phosphorylation can occur at several positions, including C-2, C-3, C-22, and C-26. oup.comoup.comnih.gov These phosphate conjugates can be stored and later hydrolyzed by phosphatases to release the active hormone when needed. oup.comoup.com

Regulation of Biosynthetic and Metabolic Pathways

The biosynthesis of ecdysteroids, including the metabolic pathways that lead to conjugates such as this compound, is a tightly controlled process governed by a complex interplay of hormonal signals, transcription factors, and feedback mechanisms. This regulation ensures that the levels of active ecdysteroids are precisely modulated to orchestrate critical developmental events in insects, such as molting and metamorphosis. While specific regulatory details for the formation of this compound are not extensively documented, the overarching control of ecdysone production and metabolism provides a framework for understanding how its synthesis is likely governed.

The primary site of ecdysone biosynthesis during larval development is the prothoracic gland (PG). frontiersin.org The enzymatic reactions are catalyzed by a series of cytochrome P450 enzymes encoded by the "Halloween genes" (spook, phantom, disembodied, shadow, and shade), along with other crucial enzymes like neverland and shroud. frontiersin.orgcapes.gov.br The expression of these genes is the principal point of regulation for ecdysteroid biosynthesis. biologists.com

A key humoral factor initiating this cascade is the Prothoracicotropic hormone (PTTH), a neuropeptide released from the brain. frontiersin.orgplos.org PTTH stimulates the prothoracic glands to synthesize and secrete ecdysone. plos.orgnih.gov The signaling pathway of PTTH within the prothoracic gland involves intracellular messengers that ultimately lead to the transcriptional activation of the Halloween genes. nih.gov

Furthermore, the regulation of ecdysteroid biosynthesis involves intricate feedback loops. The active form of the hormone, 20-hydroxyecdysone (20E), which is formed from ecdysone in peripheral tissues, can influence its own production. frontiersin.org This feedback can be both positive and negative, depending on the developmental stage. For instance, in Drosophila melanogaster, 20E exerts positive feedback during the late third larval instar to amplify its own synthesis and trigger pupariation. capes.gov.br Conversely, after pupariation, it initiates a negative feedback loop to ensure a decline in its levels. frontiersin.org

This feedback is mediated by nuclear receptors. The Ecdysone Receptor (EcR) itself is a key player; when activated by 20E, it can modulate the expression of Halloween genes. frontiersin.orgcapes.gov.br Other 20E-responsive nuclear receptors, such as E75, βFtz-f1, and DHR3, also participate in regulating ecdysteroid biosynthesis in the prothoracic gland. frontiersin.org The temporal and tissue-specific expression of these transcription factors allows for precise control over the ecdysteroid titer.

The inactivation and metabolism of ecdysteroids, which would include the formation of glucosides, are also critical regulatory steps. uni-ulm.de The formation of conjugates like this compound is generally considered a mechanism for inactivation, detoxification, and excretion of the hormone. oup.com This process is catalyzed by UDP-glucosyltransferases (UGTs). researchgate.net While the specific regulation of the UGT responsible for 25-O-glucosylation is not well-defined, the activity of UGTs in general can be influenced by various physiological and environmental factors. For example, baculoviruses are known to produce their own ecdysteroid UDP-glucosyltransferase (EGT) to inactivate the host's ecdysone, thereby disrupting molting. capes.gov.br The expression of these viral EGT genes is itself regulated, providing a model for how such enzymatic activity can be controlled. nih.gov

Detailed Research Findings on Regulatory Mechanisms

Regulatory Factor Organism(s) Studied Function in Ecdysteroid Biosynthesis/Metabolism Key Findings
Prothoracicotropic hormone (PTTH)Drosophila melanogaster, Bombyx moriStimulates ecdysone biosynthesis in the prothoracic gland.Acts as the primary initiator of the ecdysteroidogenic cascade. frontiersin.orgplos.org
20-hydroxyecdysone (20E)Drosophila melanogasterMediates both positive and negative feedback on ecdysone biosynthesis.Positive feedback amplifies the hormone peak for pupariation; negative feedback ensures its subsequent decline. frontiersin.orgcapes.gov.br
Ecdysone Receptor (EcR)Drosophila melanogasterActs as a receptor for 20E to mediate feedback regulation.Reduced EcR signaling can decrease Halloween gene expression during larval stages. frontiersin.orgcapes.gov.br
Broad (Br) gene products (e.g., Br-Z1, Br-Z4)Drosophila melanogasterMediate the differential feedback effects of 20E.Br-Z4 is required for positive feedback, while Br-Z1 is required for negative feedback. capes.gov.br
DHR4 (Nuclear Receptor)Drosophila melanogasterNegatively regulates ecdysteroid biosynthesis.Knockdown of DHR4 leads to higher ecdysteroid titers and early pupation. frontiersin.org
CCCTC-binding factor (CTCF)Drosophila melanogasterPositively regulates the transcription of several Halloween genes.Knockdown of CTCF results in lower transcription of nobo, spok, and sad. capes.gov.br
Ecdysteroid UDP-glucosyltransferase (EGT)Baculovirus (Autographa californica nuclear polyhedrosis virus)Inactivates ecdysone by conjugation with glucose.The viral enzyme efficiently conjugates ecdysone, disrupting the host's hormonal balance. capes.gov.brnih.gov

Biological Roles and Mechanisms of Action Excluding Human Clinical Applications

Role in Arthropod Physiology

The addition of a glucose molecule at the 25-position of ecdysone (B1671078) significantly alters its biological activity within arthropods. This modification is a key step in the metabolic processing of ecdysteroids.

Ecdysteroids, as a class of hormones, are central to the regulation of molting and metamorphosis in insects. nih.govscialert.netjejunu.ac.kr The primary active form that triggers these developmental transitions is 20-hydroxyecdysone (B1671079) (20E). mdpi.combiologists.com Ecdysone itself is generally considered a pro-hormone, which is converted to 20E in target tissues. mdpi.combiologists.com

The formation of ecdysteroid conjugates, such as glucosides, is a major pathway for the inactivation and excretion of these hormones. oup.comliverpool.ac.uk This process is crucial for lowering the hormonal titer at the end of a molt, a necessary step for the successful completion of the developmental cycle. oup.com Therefore, Ecdysone 25-O-glucopyranoside is considered to be a biologically inactive metabolite. Its formation contributes to the precise temporal regulation of active ecdysteroid levels, ensuring that molting and metamorphosis proceed correctly. In some cases, these conjugates can be stored and later reactivated by hydrolysis to release the free, active ecdysteroid when needed. oup.com

Ecdysteroids are not only vital for developmental processes but also play significant roles in adult insect reproduction and in the regulation of diapause, a state of developmental arrest. jejunu.ac.krnih.govfrontiersin.org In adult females of many insect species, the ovaries synthesize ecdysteroids, which are essential for processes like vitellogenesis (yolk protein production) and oocyte maturation. nih.govresearchgate.net

Similar to their role in molting, ecdysteroid conjugates, including glucosides, are involved in regulating reproductive processes. Ovaries can convert ecdysteroids into inactive conjugates for storage within the eggs. nih.govijbs.com These maternally-provided hormonal reserves can be reactivated during embryogenesis to control early developmental events before the embryo's own endocrine glands become functional. liverpool.ac.uknih.gov this compound, if formed in reproductive tissues, would likely serve as such an inactive, storage form. The regulation of ecdysteroid titers is also implicated in the control of embryonic and adult diapause. frontiersin.org

The biological effects of ecdysteroids are mediated through a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the arthropod homolog of the vertebrate Retinoid X Receptor (RXR). biologists.comresearchgate.netnih.gov The binding of an active ecdysteroid, primarily 20E, to the ligand-binding domain of EcR induces a conformational change that leads to the recruitment of coactivator proteins and the initiation of gene transcription. mdpi.comresearchgate.net

The structural modifications in this compound, specifically the bulky glucose moiety at the C-25 position, are expected to significantly hinder or prevent its binding to the EcR. Research on structure-activity relationships of various ecdysteroids has shown that modifications to the side chain can drastically reduce or abolish biological activity. oup.com A hydroxyl group at C-25 is already known to be detrimental to receptor affinity. oup.com The addition of a large glucoside group at this position would further impede the ligand's ability to fit into the receptor's binding pocket. Consequently, this compound is not expected to be an effective activator of the EcR/USP complex.

The activation of the EcR/USP heterodimer by an active ecdysteroid initiates a well-defined transcriptional cascade. mdpi.com This begins with the induction of a small set of "early" genes, which are themselves transcription factors. mdpi.com These early-response genes then activate a larger battery of "late" genes, which execute the cellular and physiological changes associated with molting and metamorphosis. researchgate.net

As an inactive conjugate, this compound is not expected to directly influence this gene expression cascade. Its primary role in this context is indirect, contributing to the clearance of active ecdysteroids from the system. This inactivation is essential for terminating the hormonal signal and allowing the developmental program to proceed to its next phase. The precise control of the presence and absence of the hormonal signal is critical for the proper temporal and spatial expression of the target genes.

Phytochemical Ecology and Plant Defense Mechanisms

Many plants synthesize and accumulate steroid compounds that are structurally similar or identical to insect molting hormones. These compounds are known as phytoecdysteroids. nih.govmdpi.com

Phytoecdysteroids are widely regarded as defensive chemicals that protect plants from phytophagous (plant-eating) insects that are not adapted to them. nih.govscialert.netcaldic.com When ingested by such insects, these compounds can act as potent endocrine disruptors, leading to a variety of adverse effects. scialert.netcaldic.com These effects can include feeding deterrence, growth disruption, premature and unsuccessful molting, and ultimately, mortality. scialert.netcaldic.com

Plants often produce a complex mixture of phytoecdysteroids, including glycosylated forms. oup.com The presence of this compound in a plant would contribute to its defensive arsenal (B13267). While the glucoside itself may have low direct toxicity due to poor receptor binding, it can be hydrolyzed in the insect gut by glucosidases, releasing the more active ecdysone. This "pro-toxic" strategy can be an effective defense mechanism. Furthermore, the presence of various ecdysteroid analogues, including glucosides, can have a synergistic deterrent effect on insect feeding. arccjournals.com Studies have shown that even low concentrations of phytoecdysteroids can deter feeding in some insects. caldic.com The production of these compounds can also be induced in response to herbivory, suggesting an active defense role. mdpi.comcaldic.comresearchgate.net

Interactive Data Table: Research Findings on Ecdysteroid Glucosides

Finding Organism(s) Studied Key Implication Reference(s)
Formation of conjugates is a major inactivation pathway for ecdysteroids.General (Insects)Regulates active hormone levels for proper development. oup.comliverpool.ac.uk
Conjugates can be stored in eggs and reactivated during embryogenesis.Schistocerca gregaria, Manduca sextaProvides a maternal source of hormone for the embryo. liverpool.ac.uknih.gov
A hydroxyl group at C-25 is detrimental to ecdysone receptor affinity.General (Insects)Suggests C-25 glucosides would have very low biological activity. oup.com
Phytoecdysteroids, including glucosides, act as a defense against non-adapted insects.General (Plants, Insects)Disrupts insect endocrine system upon ingestion. nih.govscialert.netcaldic.com
Phytoecdysteroid production can be induced by wounding or herbivory.Spinacia oleracea (Spinach)Indicates an active, inducible plant defense mechanism. mdpi.comcaldic.comresearchgate.net

Allelopathic Interactions with Other Organisms

Allelopathy describes the chemical warfare between organisms, where one produces biochemicals that influence the growth, survival, and reproduction of others. Phytoecdysteroids, a class of compounds including ecdysone and its derivatives that are produced by plants, are recognized for their allelopathic potential. mdpi.com These compounds can act as toxins or antifeedants, deterring herbivorous insects and protecting plants from pests. ebi.ac.ukwikipedia.org It is widely believed that the presence of ecdysteroids in plants serves as a defense mechanism against insect predators and soil nematodes. core.ac.uk This is achieved either through their antifeedant properties or by disrupting the developmental processes of non-adapted phytophagous insects, which can lead to death. core.ac.uk

While research on the specific allelopathic role of this compound is still emerging, the broader family of ecdysteroids has demonstrated significant allelopathic effects. For instance, extracts from the roots of Chenopodium album containing ecdysteroids like 20-hydroxyecdysone, ecdysone, and polypodine B have shown phytotoxic effects on lettuce seeds, inhibiting germination and growth. mdpi.com Similarly, phytoecdysteroids from Chenopodium quinoa have been found to suppress the germination and development of weeds and other crops. mdpi.com These findings highlight the potential of ecdysteroids to be used in non-chemical weed management strategies. mdpi.com The allelopathic interactions are complex and can be influenced by soil microbes, which can either enhance or mitigate the effects of these chemical compounds. nih.gov

Influence on Nematode and Fungal Development and Metabolism

Ecdysone and its metabolites, including this compound, have a notable impact on the development and metabolism of nematodes and fungi. In the nematode Parascaris equorum, this compound has been identified as a major metabolite of ecdysone. nih.gov When [3H]ecdysone was injected into adult nematodes, this glucoside was secreted into the culture medium. nih.gov The formation of this conjugate is a significant metabolic pathway in this parasitic nematode, although its precise functional significance remains to be fully elucidated. nih.gov

Studies on the root-knot nematode Meloidogyne incognita have shown that the application of ecdysone can influence its development. researchgate.net For instance, exogenous application of ecdysone to tomatoes was found to reduce infection by this nematode and enhance the plant's tolerance. mdpi.com Conversely, another study reported that an ecdysone derivative accelerated the development of M. incognita when applied to tomato seeds. researchgate.net This suggests that the effect of ecdysteroids on nematodes can be complex and may depend on the specific compound, concentration, and host-parasite system. The presence of a carbohydrate moiety, as in this compound, appears to be crucial for significant nematicidal activity. researchgate.net

In the realm of fungi, the entomopathogenic fungus Beauveria bassiana has been genetically modified to express an ecdysteroid UDP-glucosyltransferase (EGT) gene. cabidigitallibrary.org This enzyme inactivates 20-hydroxyecdysone (20E), a key insect molting hormone, by converting it into a glucoside. cabidigitallibrary.org This modification enhances the fungus's pathogenicity against insects by disrupting their normal molting process. cabidigitallibrary.org This demonstrates the potent influence that the glycosylation of ecdysteroids can have on biological processes.

Cellular and Molecular Responses in Model Organisms (Non-human)

Gene Regulation and Signal Transduction Pathways

At the molecular level, ecdysteroids exert their effects by regulating gene expression through a well-defined signal transduction pathway. The primary receptor for ecdysone is the Ecdysone Receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the mammalian Retinoid X Receptor (RXR). mdpi.comgoogle.com This EcR/USP complex binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby activating their transcription. mdpi.comgoogle.com

In the fruit fly Drosophila melanogaster, an increase in ecdysone concentration triggers the expression of a cascade of genes required for developmental transitions like molting and metamorphosis. ebi.ac.ukwikipedia.orgnih.gov This process is initiated by a small set of "early" response genes, which are directly activated by the ecdysone-receptor complex. nih.gov These early genes often encode transcription factors that, in turn, regulate a larger set of "late" genes, amplifying and diversifying the hormonal response. sdbonline.org The expression of genes involved in ecdysteroid biosynthesis itself is also tightly regulated, often through feedback mechanisms involving the ecdysone signal. nih.gov For example, in Drosophila, 20-hydroxyecdysone signaling in the prothoracic gland can positively regulate the expression of genes involved in its own synthesis, creating a rapid amplification loop to trigger developmental events. nih.gov

The signaling pathway is not limited to developmental processes. In adult Drosophila, ecdysone signaling has been implicated in processes like long-term memory formation. ebi.ac.uk Furthermore, the response to ecdysone is highly tissue- and stage-specific, allowing for precise control of developmental events. sdbonline.org This specificity is achieved through a variety of mechanisms, including the differential expression of EcR isoforms and interactions with other signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. nih.govuni-ulm.de

Adaptive Significance of Glycosylation in Biological Activity

The addition of a glucose molecule to ecdysone, forming this compound, is a significant modification with important biological implications. Glycosylation is a common mechanism for inactivating and increasing the water solubility of steroid hormones, facilitating their excretion. nih.gov In the nematode Parascaris equorum, the formation and secretion of this compound is a clear example of a metabolic pathway for hormone inactivation and clearance. nih.gov

This process of glycosylation can also be a key factor in the interactions between organisms. For instance, the enzyme ecdysteroid UDP-glucosyltransferase (EGT), produced by some insect-pathogenic baculoviruses, inactivates the host's molting hormone (20-hydroxyecdysone) by converting it to a glucoside. cabidigitallibrary.org This disruption of the host's hormonal balance prevents molting and ultimately benefits the pathogen. cabidigitallibrary.org This highlights the adaptive significance of glycosylation as a tool in host-pathogen interactions.

From a plant's perspective, producing glycosylated ecdysteroids could serve as a more effective defense mechanism. While the aglycone (the non-sugar part) may be the active form that disrupts insect development, the glycoside form could be more stable, more easily stored in plant tissues, and potentially more readily taken up by herbivorous insects before being hydrolyzed to the active form within the insect's gut.

Analytical Methodologies for Research and Quantification

Extraction and Purification Techniques from Biological Matrices

The initial recovery of Ecdysone (B1671078) 25-O-glucopyranoside from plant or animal tissues involves extraction with polar solvents, typically methanol (B129727) or ethanol, sometimes with added water. nih.govencyclopedia.pub The resulting crude extract contains a complex mixture of compounds, requiring several stages of purification.

Liquid-Liquid Extraction (LLE) is a fundamental step in the preliminary cleanup of crude extracts. encyclopedia.pub This technique partitions compounds between two immiscible liquid phases based on their relative solubilities. For ecdysteroid glycosides, partitioning the initial aqueous alcohol extract against a non-polar solvent like hexane (B92381) or petroleum ether effectively removes lipids, pigments, and other non-polar contaminants, while the target compound remains in the more polar aqueous phase. nih.govencyclopedia.pub Further partitioning, for instance between butanol and water, can achieve additional concentration, with most ecdysteroids moving to the butanol phase. encyclopedia.pub

Solid-Phase Extraction (SPE) offers a more refined and efficient method for sample cleanup and fractionation. mdpi.com Reversed-phase (RP) cartridges, commonly packed with C18-bonded silica (B1680970), are widely used. mdpi.comresearchgate.net The crude extract is loaded onto the conditioned cartridge, and a stepwise elution with increasing concentrations of an organic solvent (e.g., methanol in water) allows for the separation of ecdysteroids into different classes. mdpi.com Highly polar conjugates are washed off first, followed by free ecdysteroids like Ecdysone 25-O-glucopyranoside, and finally, non-polar conjugates are eluted with a high percentage of organic solvent. This method is valuable for preparing samples for subsequent high-resolution analysis. mdpi.comresearchgate.net

Following initial cleanup, further purification is achieved through various column chromatography techniques. caldic.com

Column Chromatography (CC) is a mainstay for the preparative scale isolation of ecdysteroids. nih.gov A variety of stationary phases can be employed:

Silica Gel: Normal-phase chromatography on silica gel is frequently used, separating compounds based on polarity. nih.govoup.com Elution is typically performed with solvent systems like dichloromethane-isopropanol-water or chloroform-methanol. oup.comoup.com

Alumina (B75360): Low-pressure column chromatography on alumina is another effective method, particularly for isolating major ecdysteroids. caldic.comamazonaws.com

Reversed-Phase Silica (C18): Low-pressure liquid chromatography on C18 silica is used to separate ecdysteroid glycosides based on hydrophobicity, often employing a stepwise gradient of methanol in water. oup.com

Other Sorbents: Materials like Sephadex LH-20 and Polyamide are also utilized for specific separation challenges, such as removing polyphenolic compounds. nih.govoup.com

Droplet Counter-Current Chromatography (DCCC) is a highly effective, albeit less common, preparative technique for purifying ecdysteroids from complex mixtures. researchgate.netoup.com DCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, which minimizes the risk of irreversible adsorption and degradation of the sample. researchgate.netoup.com The separation is based on the differential partitioning of solutes between a stationary liquid phase and a mobile liquid phase that passes through it as droplets. This technique is particularly well-suited for separating compounds with a wide range of polarities and has been successfully used to isolate various ecdysteroids, including glycosides. researchgate.netoup.comnih.gov A common solvent system for ecdysteroid separation via DCCC is chloroform-methanol-water. oup.comnih.gov

A typical purification scheme might involve initial extraction, LLE, followed by sequential column chromatography on alumina and silica, and potentially DCCC for isolating trace components like this compound. caldic.comamazonaws.com

Advanced Chromatographic Separation Techniques

For the final analysis and quantification of this compound, high-resolution chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of ecdysteroids. amazonaws.com The choice between normal-phase (NP) and reversed-phase (RP) systems is critical, as ecdysteroid glycosides exhibit distinct behaviors in each.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, typically using a C18 column. Elution is performed with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. oup.comresearchgate.net In RP-HPLC, the addition of a glycosidic group to an ecdysteroid has a minimal effect on its retention time compared to the free aglycone. oup.com

Normal-Phase HPLC (NP-HPLC): In this mode, using a silica or diol-bonded column, ecdysteroid glycosides are significantly more polar and thus have much longer retention times than their corresponding free forms. oup.comresearchgate.net This characteristic can be exploited for selective separation from non-glycosylated analogues. Common mobile phases are mixtures of a non-polar solvent like dichloromethane (B109758) or cyclohexane (B81311) with more polar solvents like isopropanol (B130326) and water. oup.comamazonaws.com

Detection is most commonly achieved using an ultraviolet (UV) or Diode-Array Detector (DAD), leveraging the α,β-unsaturated ketone chromophore present in the ecdysteroid B-ring, which exhibits a characteristic UV absorbance maximum around 242-245 nm. researchgate.neteje.cz

Table 1: Example HPLC Systems for the Analysis of Ecdysteroid Glycosides
HPLC ModeStationary PhaseMobile PhaseReference
Reversed-Phase (RP)Spherisorb 5ODS-245% MeOH in water oup.com
Reversed-Phase (RP)Spherisorb 5ODS-218% Acetonitrile–Isopropanol (5:2 v/v) in 0.1% Trifluoroacetic Acid oup.com
Normal-Phase (NP)Kromasil 3.5 µm SilicaDichloromethane–Isopropanol–Water (25:10:1 v/v/v) oup.com
Normal-Phase (NP)Zorbax-SILDichloromethane–Isopropanol–Water (125:40:3 v/v/v) oup.comamazonaws.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with sub-2 µm particle sizes, UHPLC systems operate at much higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly faster analysis times. lcms.cz These features are highly advantageous for resolving complex mixtures of phytoecdysteroids, where numerous structurally similar isomers and conjugates may be present. i-scholar.in UHPLC, often coupled with mass spectrometry (MS), is used for detailed profiling of ecdysteroids in various plant parts, and has been used to identify compounds structurally similar to this compound, such as 2,22-dideoxyecdysone 25-O-β-D-glucopyranoside. i-scholar.inugm.ac.id

Gas Chromatography (GC) is another powerful analytical tool, but its application to ecdysteroids is limited by their low volatility and thermal instability. sigmaaldrich.com To overcome this, a chemical derivatization step is required to convert the polar hydroxyl groups into more volatile and thermally stable ethers or esters. sigmaaldrich.comnih.gov

The most common derivatization method is silylation , which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.com The resulting derivatized this compound would be sufficiently volatile for GC analysis, which is typically coupled with a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns. nih.gov While powerful, the need for derivatization makes GC less straightforward for routine analysis of ecdysteroid glycosides compared to HPLC. chromatographyonline.com

Mass Spectrometric (MS) Detection and Structural Elucidation in Research

Mass spectrometry stands as a cornerstone for the structural analysis of ecdysteroids and their conjugates, including this compound. The development of soft ionization techniques has been particularly instrumental in analyzing these polar and often labile compounds. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of ecdysteroid glycosides. nih.gov This technique allows for the analysis of compounds in solution, making it highly suitable for samples derived from biological extracts. In the positive ion mode, ESI-MS often reveals prominent loss of water molecules from the polyhydroxylated ecdysteroid structure. researchgate.net Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govresearchgate.net This fragmentation pattern can help to identify the aglycone and the carbohydrate moiety of the glycoside. nih.gov

For instance, studies on phytoecdysteroid glycosides have utilized LC-MS/MS to identify the aglycones and determine the carbohydrate sequence. nih.gov In the negative ion mode, ecdysteroids can be detected as [M + formate]⁻ ions, which upon fragmentation can yield [M – H]⁻ ions and characteristic fragments from α-cleavage, providing information about the number of hydroxyl groups in the side chain and the steroid ring system. nih.gov This dual-mode analysis enhances the confidence in structural assignments.

A key advantage of coupling liquid chromatography (LC) with ESI-MS/MS is the ability to separate complex mixtures of ecdysteroids and their metabolites prior to mass analysis. biologists.com This "hyphenated technique" has become almost routine for analyzing ecdysteroid mixtures, providing retention time, UV/Vis spectra, and mass spectral data for comprehensive characterization. mdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a valuable technique for the analysis of polar ecdysteroid conjugates. mdpi.com This soft ionization method allows for the determination of the molecular weight of these compounds, which was challenging with earlier electron-impact MS due to extensive fragmentation and dehydration. mdpi.com

Negative-ion FAB-MS, in particular, has been used to study the metastable ions arising from the pseudomolecular [M-H]⁻ ions of ecdysteroid conjugates. nih.gov The resulting daughter-ion spectra can provide characteristic fragmentation patterns that aid in structural elucidation. nih.gov For example, the analysis of metastable ions from [M − H]⁻ has been applied to various ecdysteroid conjugates, contributing to their identification. researchgate.net FAB-MS has been instrumental in the identification of various ecdysteroid metabolites, including phosphate (B84403) conjugates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of ecdysteroids and their conjugates, including the stereochemistry. mdpi.comresearchgate.net Advances in NMR technology have made it possible to obtain full structural information from very small amounts of pure compound, often as little as 50 μg. mdpi.com

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. 1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the protons and carbons in the molecule. acs.orgnih.gov 2D NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC), are crucial for establishing the connectivity of atoms within the molecule. researchgate.netresearchgate.net These techniques have been used to provide complete proton and carbon assignments for major ecdysteroids like ecdysone and 20-hydroxyecdysone (B1671079), which serve as a basis for identifying their derivatives. researchgate.net For glycosides, NMR is essential to determine the nature of the sugar, its anomeric configuration (α or β), and the site of its attachment to the ecdysteroid aglycone.

Immunological Assays (e.g., Radioimmunoassay, ELISA) for Quantitative Research

Immunological assays are highly sensitive methods used for the quantification of ecdysteroids in biological samples. mdpi.com These assays are particularly useful for analyzing a large number of samples simultaneously and can detect very low concentrations of the target analyte. mdpi.comtandfonline.com

Because ecdysteroids themselves are not typically immunogenic due to their low molecular weight, they must first be coupled to a larger carrier protein to elicit an antibody response in animals. mdpi.com The resulting antibodies can then be used in competitive immunoassays.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a classic and highly sensitive technique for quantifying ecdysteroids. tandfonline.com The assay involves the competition between a radiolabeled ecdysteroid (tracer) and the unlabeled ecdysteroid in the sample for a limited number of antibody binding sites. researchgate.net By measuring the amount of radioactivity bound to the antibody, the concentration of the ecdysteroid in the sample can be determined. RIA has been widely used to measure ecdysteroid titers in various biological contexts, often following a chromatographic separation step like HPLC to differentiate between different ecdysteroids and their conjugates. d-nb.infonih.govresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is another type of competitive immunoassay that has been developed for the quantification of ecdysteroids. bertin-bioreagent.comthermofisher.comarborassays.com Instead of a radioisotope, ELISA utilizes an enzyme-conjugated ecdysteroid as the tracer. bertin-bioreagent.com The principle is similar to RIA: the sample ecdysteroid competes with the enzyme-linked ecdysteroid for binding to a specific antibody. bertin-bioreagent.com After a washing step, a substrate is added that reacts with the bound enzyme to produce a colored product. The intensity of the color, which is inversely proportional to the concentration of the ecdysteroid in the sample, is measured using a spectrophotometer. bertin-bioreagent.com ELISA kits for ecdysteroids, such as 20-hydroxyecdysone, are commercially available and offer a non-radioactive alternative to RIA for quantifying these hormones in various samples. bertin-bioreagent.comthermofisher.comarborassays.comnih.gov

Structure Activity Relationships Sar and Molecular Interactions

Impact of Glycosylation on Ecdysteroid Receptor Binding Affinity

Glycosylation, the attachment of a sugar moiety to the ecdysteroid core, significantly impacts the biological activity by altering the molecule's interaction with the ecdysone (B1671078) receptor. In the case of Ecdysone 25-O-glucopyranoside, the addition of a glucose molecule at the C-25 position of the side chain introduces a large, polar group.

Research on various ecdysteroid glycosides has demonstrated that such modifications generally lead to a substantial decrease in biological activity. The presence of a bulky substituent, like a glucopyranoside group, is thought to sterically hinder the proper docking of the ecdysteroid into the ligand-binding pocket of the receptor. This impairment of the ligand-receptor interaction results in a reduced binding affinity and, consequently, a diminished physiological response. The ecdysone receptor, a member of the nuclear receptor superfamily, forms a heterodimer with the Ultraspiracle protein (USP) to create a functional complex that binds to specific DNA response elements. The precise fit of the ecdysteroid ligand is crucial for inducing the conformational changes in the receptor complex necessary to initiate gene transcription. The addition of a large sugar molecule at the C-25 position disrupts this precise fit, thereby attenuating the hormonal activity.

Stereochemical Influences on Biological Activity

The stereochemistry of a molecule is a critical determinant of its biological function, as it affects how the molecule interacts with its biological target. For ecdysteroids, the specific spatial arrangement of the hydroxyl groups and the configuration of the side chain are paramount for effective binding to the ecdysone receptor. The natural and most active form of ecdysone and its metabolites, such as 20-hydroxyecdysone (B1671079), possess a specific stereochemistry that is recognized by the receptor's binding site.

Comparative Analysis with Other Ecdysteroid Conjugates and Aglycones (e.g., Ecdysone, 20-Hydroxyecdysone)

A comparative analysis of this compound with its aglycone (Ecdysone) and the more potent 20-Hydroxyecdysone reveals a clear hierarchy of biological activity. Ecdysteroids are a class of polyhydroxylated steroids, with 20-Hydroxyecdysone being the most common and often most active form found in insects and plants.

The primary function of these molecules in arthropods is to regulate molting and metamorphosis by activating the ecdysone receptor. The binding affinity to this receptor complex is a key determinant of their hormonal activity. Ecdysone itself is a precursor to the more active 20-Hydroxyecdysone. The hydroxylation at the C-20 position significantly increases the binding affinity and biological potency.

When a glucose moiety is attached to the ecdysone structure, as in this compound, the activity is drastically reduced. This is a common phenomenon observed with ecdysteroid conjugates. These glycosylated forms are often considered inactive metabolites or detoxification products. The bulky and polar glucose group prevents the molecule from effectively binding to the hydrophobic ligand-binding pocket of the ecdysone receptor.

CompoundKey Structural FeatureRelative Biological ActivityReceptor Binding Affinity
20-HydroxyecdysoneAglycone, -OH at C-20HighHigh
EcdysoneAglycone, precursor to 20-HydroxyecdysoneModerateModerate
This compoundGlycosidic bond at C-25Very Low / InactiveVery Low / Negligible

Computational Modeling and Molecular Dynamics Simulations of Receptor Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between ligands and their receptors at an atomic level. These in-silico methods can provide valuable insights into the binding dynamics and mechanisms of action of ecdysteroids with the ecdysone receptor.

Studies employing these techniques have been used to explore the binding of various ecdysteroids, like ecdysterone (20-hydroxyecdysone), to the ligand-binding domain of the EcR/USP heterodimer. Molecular docking simulations can predict the optimal binding pose of a ligand within the receptor's active site and estimate the binding free energy. For instance, docking simulations of ecdysterone with various nuclear receptors have helped to elucidate its preferential binding to certain receptor subtypes.

In the context of Ecdysone 20-monooxygenase, a key enzyme in ecdysteroid metabolism, computational docking has been used to estimate the binding affinities of various compounds, including ecdysone itself, which showed a strong theoretical binding energy (ΔG of -12 kcal/mol).

Molecular dynamics simulations can further refine these models by simulating the movement of the ligand-receptor complex over time. This allows for the assessment of the stability of the complex, the identification of key amino acid residues involved in the interaction, and the analysis of conformational changes upon ligand binding.

For this compound, computational approaches could be employed to:

Model the structure of the glycosylated ecdysteroid.

Dock the molecule into the known crystal structure of the ecdysone receptor's ligand-binding pocket.

Calculate the binding free energy and compare it to that of ecdysone and 20-hydroxyecdysone. This would likely quantify the detrimental effect of the glucose moiety on binding affinity.

Run MD simulations to observe the stability of the this compound-receptor complex. These simulations would likely show increased fluctuations and instability compared to the complex with the aglycone, confirming that the bulky sugar disrupts the stable and compact formation required for receptor activation.

These computational studies would provide a molecular-level explanation for the observed low biological activity of this compound, corroborating the hypothesis that steric hindrance from the glucose group impairs its interaction with the ecdysone receptor.

Synthetic Biology and Biotechnological Approaches for Research Applications

In Vitro Enzymatic Synthesis for Research Standard Production

The generation of Ecdysone (B1671078) 25-O-glucopyranoside for research purposes can be achieved through in vitro enzymatic synthesis. This method offers a high degree of control over the reaction, leading to specific products. The process typically involves the incubation of the precursor, ecdysone, with a suitable enzyme source containing UDP-glucosyltransferase (UGT) activity.

One of the key components in this synthesis is the enzyme itself. UGTs are a large family of enzymes that catalyze the transfer of a glucosyl group from an activated sugar donor, such as UDP-glucose, to a wide range of acceptor molecules, including steroids like ecdysone. The selection of the specific UGT is crucial as it determines the position of glucosylation on the ecdysone molecule. For the synthesis of Ecdysone 25-O-glucopyranoside, a UGT with regioselectivity for the 25-hydroxyl group is required.

The reaction conditions, including pH, temperature, and incubation time, are optimized to maximize the yield and purity of the desired product. Following the enzymatic reaction, the product is typically purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound from unreacted ecdysone, the enzyme, and other reaction components.

While direct in vitro synthesis of this compound is a viable research tool, related studies on other ecdysteroids provide insights into the enzymatic processes. For instance, investigations into the metabolism of ecdysone have identified various enzymatic modifications, including hydroxylations and the formation of conjugates. liverpool.ac.ukresearchgate.net The enzymatic conversion of ecdysone to 3-dehydroecdysone (B1239484) by ecdysone oxidase and its subsequent reduction are examples of the types of enzymatic steps that can be harnessed for in vitro synthesis. ijbs.com

Table 1: Key Components and Conditions for In Vitro Enzymatic Synthesis

Component/ConditionDescription
Substrate Ecdysone
Enzyme UDP-glucosyltransferase (UGT) with 25-OH regioselectivity
Co-substrate UDP-glucose
Reaction Buffer Optimized for specific enzyme pH and ionic strength
Temperature Typically in the range of 25-37°C
Incubation Time Varies depending on enzyme activity and substrate concentration
Purification Method High-Performance Liquid Chromatography (HPLC)

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like this compound. This approach can overcome some of the limitations of purely chemical or purely enzymatic methods.

A typical chemoenzymatic strategy might involve the chemical synthesis of a modified ecdysone precursor, which is then subjected to an enzymatic glucosylation step. This can be particularly useful if the desired regioselectivity of glucosylation is difficult to achieve through purely chemical means. For example, protecting groups can be chemically added to the ecdysone molecule to block certain hydroxyl groups, directing the subsequent enzymatic glucosylation to the desired 25-position.

Conversely, an enzymatic reaction could be used to create a key intermediate that is then further modified chemically. For instance, an enzyme could be used to introduce a hydroxyl group at a specific position on a sterol backbone, which is then elaborated through chemical steps to form the final ecdysone structure before a final enzymatic glucosylation.

Research into the synthesis of related steroid compounds has demonstrated the power of chemoenzymatic approaches. tdx.cat These methods allow for the creation of novel analogs and derivatives for research applications.

Metabolic Engineering Strategies for Enhanced Yields in Research Systems

Metabolic engineering focuses on the targeted modification of metabolic pathways within an organism to increase the production of a specific compound. For enhancing the yield of this compound in a genetically engineered research system, several strategies can be employed. nih.gov

One key strategy is to increase the flux through the biosynthetic pathway leading to ecdysone. This can be achieved by overexpressing the genes encoding rate-limiting enzymes in the pathway. nih.gov For ecdysteroid biosynthesis, this would involve upregulating the "Halloween genes." nih.govplos.org

Another important aspect is to ensure a sufficient supply of precursors. The biosynthesis of ecdysone begins with sterols, so enhancing the production of the initial sterol precursor, such as cholesterol, within the host organism can be crucial. nih.gov This might involve engineering the host's native sterol biosynthesis pathway or introducing genes for a heterologous pathway.

Furthermore, blocking or downregulating competing metabolic pathways that divert intermediates away from the desired biosynthetic route can significantly improve yields. nih.gov For instance, pathways that lead to the formation of other steroid derivatives or the degradation of ecdysone could be targeted for modification.

Finally, optimizing the expression of the UDP-glucosyltransferase responsible for the final glucosylation step is critical. This includes ensuring high levels of the active enzyme and an adequate supply of the UDP-glucose co-substrate. escholarship.org Systems metabolic engineering, which combines tools from systems biology, synthetic biology, and evolutionary engineering, provides a powerful framework for systematically optimizing microbial or plant cell factories for the production of complex molecules. nih.gov

Table 2: Metabolic Engineering Strategies for Enhanced this compound Yield

StrategyTargetRationale
Pathway Upregulation Ecdysteroid biosynthetic genes ("Halloween genes")Increase the overall flux towards ecdysone synthesis. nih.govplos.org
Precursor Supply Enhancement Sterol biosynthesis pathwayEnsure an adequate supply of the initial building blocks for ecdysone. nih.gov
Blocking Competing Pathways Pathways for alternative steroid synthesis or degradationPrevent the diversion of intermediates to unwanted byproducts. nih.gov
Optimization of Final Step UDP-glucosyltransferase and UDP-glucose supplyMaximize the conversion of ecdysone to the final glucosylated product.

Ecological and Evolutionary Significance

Co-evolutionary Arms Races Between Plants and Herbivores

The relationship between plants and the insects that feed on them is a classic example of a co-evolutionary arms race. nih.govnumberanalytics.com Plants continuously evolve a sophisticated arsenal (B13267) of chemical and physical defenses to deter herbivores, while insects, in turn, develop counter-mechanisms to overcome these defenses. mdpi.comscielo.br Phytoecdysteroids are a key component of this chemical warfare. mdpi.com

Plants that produce phytoecdysteroids, such as Ecdysone (B1671078) 25-O-glucopyranoside, gain a significant defensive advantage. scialert.net For an unadapted insect herbivore, ingesting these compounds is detrimental. scialert.net The phytoecdysteroid mimics the insect's own molting hormone, 20-hydroxyecdysone (B1671079), binding to its receptors and triggering a premature and catastrophic developmental cascade. mdpi.comscialert.net This powerful deterrent acts as a strong selective pressure, favoring insects that can either avoid these plants or neutralize their chemical weapons. mdpi.com

In response, some specialist herbivores have evolved remarkable adaptations. scielo.br These insects may possess detoxification mechanisms, such as enzymes that can metabolize ingested phytoecdysteroids into inactive forms. mdpi.com Some can even sequester these compounds from their host plants and use them for their own defense against predators. scielo.br This reciprocal, step-by-step evolution of defense and counter-defense between plants producing compounds like Ecdysone 25-O-glucopyranoside and their insect herbivores is a driving force for the diversification of both groups. nih.gov The immense structural variety of phytoecdysteroids, including numerous glycosylated forms, likely reflects this ongoing evolutionary struggle, with plants creating novel chemical structures to stay ahead of insect adaptations. mdpi.comnih.gov

Role in Inter-species Communication and Chemical Ecology

Chemicals released by one species that affect the behavior of another are known as allelochemicals, and they are fundamental to chemical ecology. nih.gov Phytoecdysteroids, including this compound, function as potent allelochemicals in plant-insect interactions. scialert.netmdpi.com Their primary role is as an allomone—a chemical that benefits the producer (the plant) by negatively impacting the receiver (the insect). nih.gov

The primary mode of action is through feeding deterrence and endocrine disruption. mdpi.combiophytis.com Many insects can detect the presence of phytoecdysteroids in plant tissues, which acts as a powerful antifeedant, discouraging them from consuming the plant. mdpi.com If ingested, the hormonal disruption serves as a potent post-ingestive defense. scialert.net This defensive function extends beyond insects to other invertebrates, such as plant-parasitic nematodes, offering broad-spectrum protection. mdpi.comoup.com

While the dominant role is defensive, the presence of these compounds also influences the broader ecological community. For instance, specialist insects that have adapted to tolerate and sequester phytoecdysteroids may use them as kairomones—chemical cues that help them identify their specific host plants. scielo.br Furthermore, the accumulation of these compounds in certain plant tissues can influence the behavior of predators and parasitoids that prey on the adapted herbivores, adding another layer of complexity to the food web. scielo.br

Adaptive Advantages of Glycosylation in Natural Environments

The addition of a sugar moiety, such as glucose, to a molecule is known as glycosylation. nih.gov In plants, the glycosylation of secondary metabolites like ecdysteroids is a common biochemical strategy with several adaptive benefits. nih.govmdpi.com The creation of this compound from ecdysone exemplifies these advantages.

Altered Polarity and Solubility : Glycosylation significantly increases the polarity and water solubility of the ecdysteroid molecule. scialert.net This change affects how the compound is stored within the plant cell. While non-polar compounds are often stored in lipids or cell membranes, the highly polar glycosides are typically sequestered in the aqueous environment of the plant cell vacuole. mdpi.com This compartmentalization prevents the potentially bioactive ecdysteroid from interfering with the plant's own metabolic processes. mdpi.com

Detoxification and Transport : Glycosylation can be a mechanism for the plant to store a large amount of a defensive compound in a stable, less reactive form. mdpi.com The glucose attachment can render the molecule biologically inactive until the sugar is cleaved off, a process that can occur when plant tissues are damaged by an herbivore, releasing the active aglycone. mdpi.commdpi.com

Modified Biological Activity : The presence of the bulky glucose group generally reduces the biological activity of the ecdysteroid in insects. oup.comresearchgate.net This is because the glycoside is less able to bind effectively to the insect's ecdysteroid receptor. oup.com However, upon ingestion by an insect, digestive enzymes (glycosidases) in the insect's gut can cleave the sugar, releasing the potent, active ecdysteroid aglycone where it can cause the most damage. mdpi.com This makes glycosylation a clever "pro-drug" strategy for chemical defense.

A study on sawfly larvae that feed on Helleborus plants, which contain ecdysteroids, found that the larvae sequestered these compounds in a glycosylated form in their hemolymph for their own defense. mdpi.com This indicates that glycosylation is a widespread and versatile biochemical tool in plant-insect interactions. mdpi.com

Phylogenetic Distribution and Conservation of Ecdysteroid Synthesis Pathways

Certain plant families and genera are particularly rich in phytoecdysteroids. mdpi.com The family Caryophyllaceae, especially the genus Silene, is a well-known accumulator of a diverse array of ecdysteroids, including many glycosylated forms. oup.comnih.govredalyc.org Other notable families include the Amaranthaceae (e.g., Spinacia, Chenopodium) and Polypodiaceae (a fern family). mdpi.comnih.gov

The evolutionary origin of the ecdysteroid biosynthesis pathway in plants is a subject of ongoing research. nih.govresearchgate.net The scattered phylogenetic distribution could suggest that the ability to produce these compounds evolved multiple times independently (a polyphyletic origin). nih.govresearchgate.net Supporting this idea is evidence that the early steps of the biosynthetic pathway may differ between ferns and angiosperms. nih.govmdpi.com Alternatively, it is hypothesized that the genetic capacity to synthesize ecdysteroids may be ancient and widely distributed among vascular plants (a monophyletic origin), but the expression of the pathway is activated or "switched on" in only a fraction of species as an adaptive response to predation pressure. nih.govresearchgate.net This would mean that many "ecdysteroid-negative" plants may still hold the silent genes for their production. mdpi.comresearchgate.net

The table below provides examples of plant species from which ecdysteroid glucosides, compounds structurally related to this compound, have been isolated.

Table 1: Examples of Plant Species Containing Ecdysteroid Glucosides

Plant Species Family Compound Isolated Reference(s)
Silene gigantea Caryophyllaceae 2-deoxy-20-hydroxyecdysone 25-glucoside nih.gov
Silene nutans Caryophyllaceae 2-deoxy-20-hydroxyecdysone 22-O-β-D-glucopyranoside oup.com
Silene montbretiana Caryophyllaceae 3-O-β-d-glucopyranosyl-3β,25-dihydroxy-5β-cholest-7-en-6-one-25-O-β-d-glucopyranoside nih.gov

Table 2: List of Chemical Compounds

Compound Name
20-hydroxyecdysone
Ecdysone
This compound
2-deoxy-20-hydroxyecdysone 25-glucoside
2-deoxy-20-hydroxyecdysone 22-O-β-D-glucopyranoside
3-O-β-d-glucopyranosyl-3β,25-dihydroxy-5β-cholest-7-en-6-one-25-O-β-d-glucopyranoside
2,22-deoxyecdysone 25-O-β-d-glucopyranoside
Polypodine B
Lathosterol
Ecdysone-3-phosphate
Cholesterol
α-solanine
α-chaconine
Bergapten

Current Research Challenges and Future Directions

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

While the primary biosynthetic pathway for major ecdysteroids like 20-hydroxyecdysone (B1671079) is relatively well-understood, the enzymes and regulatory networks responsible for the vast diversity of ecdysteroid conjugates, such as Ecdysone (B1671078) 25-O-glucopyranoside, remain largely uncharacterized. mdpi.comnih.gov The formation of such glycosides involves specific glucosyltransferases, yet the identity and regulation of the enzyme responsible for attaching a glucose moiety at the C-25 position of ecdysone are still unknown. oup.com

A significant challenge lies in identifying these novel enzymes. Traditional biochemical approaches for enzyme purification can be arduous, especially for enzymes that are present in low abundance. oup.com Modern phylogenomic and systems biology approaches are proving to be powerful tools in this endeavor. biorxiv.orgnih.gov By analyzing the evolutionary relationships of known enzyme families, such as the Ecdysteroid Kinase-like (EcKL) family, researchers can identify candidate genes that may be involved in ecdysteroid metabolism. biorxiv.orgnih.gov

Furthermore, understanding the regulatory networks that control the expression of these biosynthetic genes is crucial. nih.govfrontiersin.org This involves identifying the transcription factors that bind to the promoter regions of these genes and how their activity is modulated by developmental and environmental cues. plos.orgelifesciences.org The intricate interplay between various signaling pathways, such as the insulin/TOR pathway, and the expression of ecdysteroidogenic genes adds another layer of complexity. elifesciences.org Future research will likely focus on integrating transcriptomic, proteomic, and metabolomic data to construct comprehensive models of these regulatory networks. researchgate.net

Table 1: Key Research Areas in Ecdysteroid Biosynthesis

Research Area Key Challenges Future Approaches
Enzyme Identification Low abundance of enzymes, difficulty in purification. oup.com Phylogenomics, functional genomics, heterologous expression systems. biorxiv.orgnih.gov
Regulatory Networks Complex interplay of transcription factors and signaling pathways. nih.govelifesciences.org Systems biology, ChIP-sequencing, CRISPR-Cas9 for gene editing. researchgate.net

| Substrate Specificity | Determining the specific substrates for newly identified enzymes. | In vitro enzyme assays, metabolomic profiling of mutant organisms. |

Comprehensive Understanding of Cross-Kingdom Biological Interactions

Ecdysone 25-O-glucopyranoside and other phytoecdysteroids are believed to play a crucial role in defending plants against herbivorous insects. mdpi.comnih.gov These compounds can act as feeding deterrents or disrupt the endocrine system of non-adapted insects. mdpi.comarccjournals.com However, the precise mechanisms of these interactions and the specific role of glycosylation are not fully understood. It is hypothesized that the addition of a sugar molecule, as in this compound, may alter the compound's solubility, stability, and transport across biological membranes, thereby influencing its bioactivity. researchgate.netnih.gov

A major challenge is to dissect the complex co-evolutionary arms race between plants and insects. Some insects have evolved mechanisms to detoxify or even sequester phytoecdysteroids from their host plants. biorxiv.org Understanding these adaptations at a molecular level is a key area of future research. This includes identifying the specific enzymes and transporters in insects that are involved in the metabolism and excretion of ingested phytoecdysteroids. nih.gov

Future studies should also investigate the broader ecological implications of these interactions. For instance, how does the presence of this compound in a plant affect the entire community of associated organisms, including pollinators, predators, and pathogens? Answering these questions will require a combination of field studies, controlled laboratory experiments, and advanced analytical techniques to trace the fate of these compounds in the ecosystem.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics

The analysis of ecdysteroids, particularly their conjugates like this compound, presents significant analytical challenges due to their structural diversity, low concentrations in biological samples, and the presence of interfering substances. mdpi.comoup.com While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) have been instrumental, there is a continuous need for more sensitive and specific methods. mdpi.comresearchgate.net

One of the primary challenges is the unequivocal identification and quantification of trace amounts of ecdysteroid metabolites in complex biological matrices. nih.gov This requires the development of highly selective sample preparation methods and advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM). researchgate.netnih.gov The use of derivatization reagents, like Girard reagents, can enhance the ionization efficiency and specificity of detection for ecdysteroids. nih.gov

Future advancements in this area will likely involve the integration of multiple analytical platforms, a practice known as metabolomics. wiley.com This approach allows for the simultaneous analysis of a wide range of metabolites, providing a more holistic view of ecdysteroid metabolism. wiley.com Furthermore, the development of in-line coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy holds great promise for the rapid structural elucidation of novel ecdysteroids and their conjugates directly from complex mixtures. mdpi.commdpi.com

Table 2: Advanced Analytical Techniques for Ecdysteroid Analysis

Technique Application Advantages Challenges
LC-MS/MS Quantification of known ecdysteroids. researchgate.net High sensitivity and selectivity. researchgate.net Requires authentic standards for quantification.
High-Resolution MS Identification of unknown metabolites. Accurate mass measurement for formula determination. Isomer differentiation can be difficult.
HPLC-NMR Structural elucidation of novel compounds. mdpi.commdpi.com Provides detailed structural information. mdpi.com Lower sensitivity compared to MS. mdpi.com

| Metabolomics | Global profiling of ecdysteroid metabolism. wiley.com | Comprehensive view of metabolic pathways. | Data analysis and interpretation are complex. |

Exploration of Unconventional Biological Roles beyond Classical Molting Regulation

While the role of ecdysteroids in regulating insect molting and metamorphosis is well-established, emerging evidence suggests that they have a much broader range of biological functions. frontiersin.orgebi.ac.uk In adult insects, for example, ecdysone signaling has been implicated in reproduction, stress responses, immunity, and even behavior and memory formation. nih.govnih.gov The specific roles of individual ecdysteroid conjugates, such as this compound, in these processes are largely unknown. nih.gov

A significant challenge is to move beyond correlational studies and establish causal links between specific ecdysteroids and these unconventional biological roles. This will require the development of sophisticated genetic tools to manipulate the levels of specific ecdysteroid metabolites in a tissue- and time-specific manner. The use of techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing will be invaluable in this regard. nih.gov

Future research should also explore the potential pharmacological effects of ecdysteroids in mammals. bioscientifica.com Phytoecdysteroids have been reported to have a variety of beneficial effects, including anabolic, anti-diabetic, and neuroprotective properties. nih.gov However, the molecular mechanisms underlying these effects are still poorly understood. Investigating the potential interactions of compounds like this compound with mammalian cellular targets could open up new avenues for drug discovery. oup.comoup.com

Systems Biology Approaches to Ecdysteroid Metabolism and Signaling

The complexity of ecdysteroid metabolism and signaling, with its multiple feedback loops and extensive crosstalk with other signaling pathways, necessitates a systems-level understanding. elifesciences.orgbiorxiv.org Systems biology approaches, which integrate experimental data with computational modeling, are becoming increasingly important for unraveling this complexity. biorxiv.org

A key challenge is to develop predictive models of ecdysteroid dynamics. This requires the accurate measurement of a large number of parameters, including the concentrations of different ecdysteroids, the expression levels of biosynthetic and catabolic enzymes, and the activities of various signaling pathways. plos.org Obtaining such comprehensive datasets is technically demanding and requires the coordinated application of multiple "omics" technologies.

The future of ecdysteroid research will likely be characterized by a move towards more quantitative and predictive science. By combining mathematical modeling with carefully designed experiments, researchers will be able to test hypotheses about the functioning of the ecdysteroid network and predict how it will respond to genetic or environmental perturbations. elifesciences.org This will not only deepen our fundamental understanding of this important hormonal system but may also have practical applications in areas such as pest control and medicine. scialert.net

Q & A

Q. What feasibility criteria should guide resource allocation for large-scale ecdysteroid research?

  • Methodological Answer : Apply the FINER framework:
  • Feasible : Pilot studies to estimate sample sizes and costs.
  • Interesting : Link to understudied areas (e.g., glycosylation’s impact on cross-species activity).
  • Novel : Focus on mechanistic gaps (e.g., receptor crosstalk with JH signaling).
  • Ethical : Transparent data-sharing policies.
  • Relevant : Align with global priorities (e.g., eco-friendly pest control) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.